Superior Selectivity of ORY-1001 (trans) for LSD1 Over LSD2 and MAO Enzymes Versus Class Prototypes
ORY-1001 (trans) demonstrates a profoundly superior selectivity profile for its primary target, LSD1, compared to the class prototype tranylcypromine (TCP) and is even selective against the closely related homolog LSD2. In a direct head-to-head comparison, ORY-1001 exhibits no activity against KDM1B (LSD2) at concentrations up to 10 µM, resulting in >3,800-fold selectivity for KDM1A over KDM1B . In contrast, TCP is a broad-spectrum inhibitor with significant activity against both LSD1 and MAOs. ORY-1001 also shows high selectivity against MAO-A and MAO-B, with IC50 values >100 µM, whereas TCP inhibits MAOs with IC50 values in the low micromolar to nanomolar range .
| Evidence Dimension | Selectivity for LSD1 over LSD2 (KDM1B) and MAO enzymes |
|---|---|
| Target Compound Data | IC50 for LSD1: <20 nM; IC50 for LSD2: >100 µM; IC50 for MAO-A: >100 µM; IC50 for MAO-B: >100 µM. |
| Comparator Or Baseline | Tranylcypromine (TCP): LSD1 IC50 = 2.3-20 µM; MAO-A IC50 = ~0.7 µM; MAO-B IC50 = ~0.3 µM. LSD2 selectivity data not widely reported for TCP but is known to be low. |
| Quantified Difference | ORY-1001 is >3,800-fold more selective for LSD1 over LSD2. It is >5,000-fold more selective for LSD1 over MAO-A/B compared to TCP. |
| Conditions | Biochemical assays using recombinant human enzymes. |
Why This Matters
High selectivity minimizes off-target effects in cellular and in vivo models, leading to cleaner, more interpretable phenotypic data related specifically to LSD1 inhibition and reducing toxicity risks associated with MAO inhibition.
